molecular formula C20H22N6O3 B2586728 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021115-41-2

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2586728
CAS No.: 1021115-41-2
M. Wt: 394.435
InChI Key: VFVGKYUTLOJBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and a pyridazinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridazinyl-Pyridinyl Moiety: The pyridazinyl-pyridinyl moiety can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Coupling: The final step involves coupling the benzamide core with the pyridazinyl-pyridinyl moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for anticancer or anti-inflammatory properties.

    Biological Studies: It may be used as a probe to study cellular signaling pathways and protein interactions.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide likely involves interaction with specific molecular targets, such as kinases or receptors. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the modulation of various cellular pathways, affecting processes like cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A more potent and selective inhibitor of BCR-ABL kinase, used in cases where imatinib resistance develops.

Uniqueness

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific structural features, such as the dimethoxybenzamide core and the pyridazinyl-pyridinyl moiety. These features may confer distinct binding properties and selectivity profiles compared to other kinase inhibitors, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVGKYUTLOJBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.